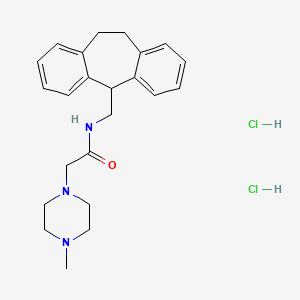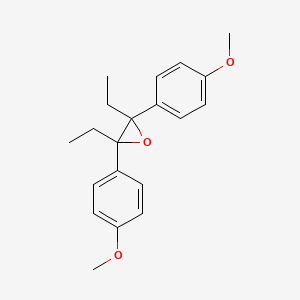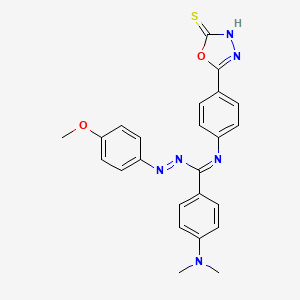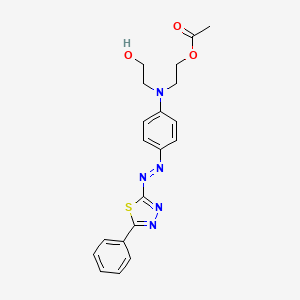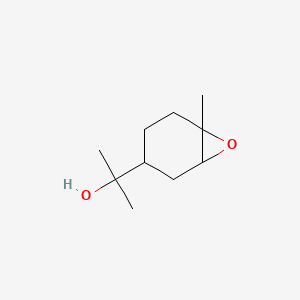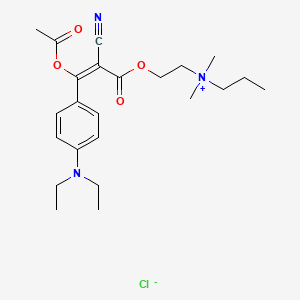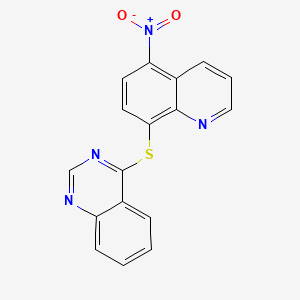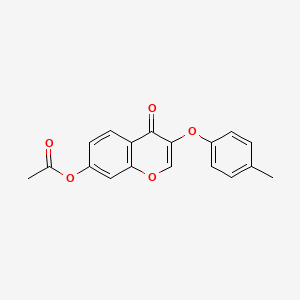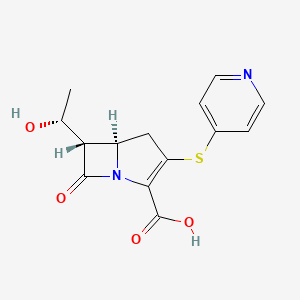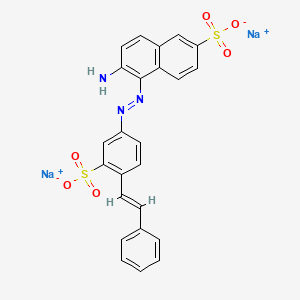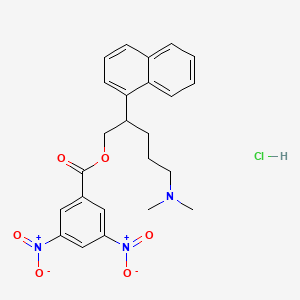
Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps:
Formation of Stilbene Derivative: The initial step involves the synthesis of a stilbene derivative through a condensation reaction between appropriate benzaldehyde and benzyl compounds.
Triazine Ring Formation: The stilbene derivative is then reacted with cyanuric chloride to form a triazine ring. This reaction typically occurs in the presence of a base such as sodium hydroxide.
Anilino Substitution: The triazine-stilbene intermediate undergoes nucleophilic substitution with aniline to introduce the anilino groups.
Hydroxyethoxy Substitution: Finally, the compound is reacted with ethylene glycol to introduce the hydroxyethoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactions are typically conducted in aqueous or organic solvents, and the product is purified through crystallization or filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the anilino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially breaking it down into simpler amines.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazine ring, where various nucleophiles can replace the anilino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and simpler triazine derivatives.
Substitution Products: Various substituted triazine-stilbene compounds.
Applications De Recherche Scientifique
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mécanisme D'action
The compound exerts its effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets include the chromophores in the compound that are responsible for light absorption and emission. The pathways involved are primarily photophysical processes, where the absorbed energy is released as fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis(benzenesulfonate)
- Disodium 4,4’-bis(2-sulfostyryl)diphenylamine
Uniqueness
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to the presence of both triazine and stilbene moieties, which provide enhanced stability and fluorescence properties compared to other optical brighteners. The hydroxyethoxy groups also contribute to its solubility and effectiveness in various applications.
Propriétés
Numéro CAS |
93982-93-5 |
|---|---|
Formule moléculaire |
C36H32N10Na2O10S2 |
Poids moléculaire |
874.8 g/mol |
Nom IUPAC |
disodium;5-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H34N10O10S2.2Na/c47-17-19-55-35-43-31(37-25-7-3-1-4-8-25)41-33(45-35)39-27-15-13-23(29(21-27)57(49,50)51)11-12-24-14-16-28(22-30(24)58(52,53)54)40-34-42-32(38-26-9-5-2-6-10-26)44-36(46-34)56-20-18-48;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;; |
Clé InChI |
BLYMTTICGYPELP-YHPRVSEPSA-L |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


